Tyrphostin AG 528

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

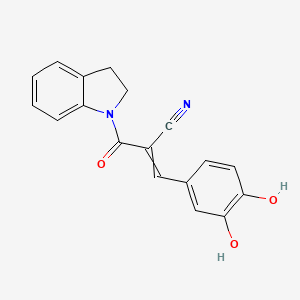

2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKCTDWWIWGLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tyrphostin AG 528: A Technical Guide to its Mechanism of Action as a Dual EGFR and ErbB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 528 is a potent, cell-permeable protein tyrosine kinase inhibitor with demonstrated activity against Epidermal Growth Factor Receptor (EGFR) and its closely related family member, ErbB2 (also known as HER2/neu). This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its inhibitory effects on receptor autophosphorylation and downstream signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), ErbB2, ErbB3, and ErbB4, plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Dysregulation of this signaling network, often through receptor overexpression or mutation, is a hallmark of many human cancers. Consequently, the development of inhibitors targeting these receptors is a cornerstone of modern oncology. This compound has emerged as a valuable tool for studying the roles of EGFR and ErbB2 in cellular processes and as a potential scaffold for the development of novel anti-cancer therapeutics.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of both EGFR and ErbB2. By binding to the ATP-binding pocket of these receptors, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation is the critical first step in its inhibitory action, leading to the suppression of downstream signaling pathways.

Inhibition of Receptor Autophosphorylation

Upon ligand binding (in the case of EGFR) or through heterodimerization, ErbB receptors undergo a conformational change that activates their intrinsic kinase activity, leading to the phosphorylation of specific tyrosine residues within their cytoplasmic tails. These phosphotyrosine residues serve as docking sites for a host of downstream signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. This compound directly interferes with this initial phosphorylation event, thereby preventing the recruitment and activation of these downstream effectors.

Quantitative Biological Data

The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of an inhibitor.

| Target | IC50 (μM) | Assay Type |

| EGFR | 4.9 | Cell-free kinase assay |

| ErbB2/HER2 | 2.1 | Cell-free kinase assay |

Table 1: Inhibitory activity of this compound against EGFR and ErbB2.[1][2]

Downstream Signaling Pathways

The inhibition of EGFR and ErbB2 phosphorylation by this compound leads to the attenuation of multiple downstream signaling cascades that are critical for cell growth and survival. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell survival, proliferation, and metabolism. Activated EGFR/ErbB2 recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates AKT. This compound, by blocking the initial receptor phosphorylation, prevents the activation of PI3K and subsequently AKT.

RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a key driver of cell proliferation and differentiation. Activated EGFR/ErbB2 recruits adaptor proteins like Grb2, which activates the small G-protein Ras. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Inhibition of EGFR/ErbB2 by this compound blocks this entire cascade.

Visualization of Signaling Pathways

Caption: EGFR/ErbB2 signaling and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro EGFR/ErbB2 Kinase Assay for IC50 Determination

This protocol describes a common method to determine the IC50 value of this compound against its target kinases.

Materials:

-

Recombinant human EGFR and ErbB2 kinase domains

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (radio-labeled [γ-³²P]ATP or for non-radioactive assays, a suitable antibody for detecting phosphorylated substrate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or appropriate plate reader for non-radioactive detection.

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the recombinant kinase (EGFR or ErbB2) to each well.

-

Add the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter. For non-radioactive assays, follow the detection protocol of the specific kit (e.g., ELISA-based or fluorescence-based).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of Receptor Phosphorylation (Western Blotting)

This protocol is used to assess the ability of this compound to inhibit EGFR/ErbB2 phosphorylation in a cellular context.

Materials:

-

Cancer cell line overexpressing EGFR and/or ErbB2 (e.g., A431, SK-BR-3)

-

Cell culture medium and supplements

-

This compound

-

Ligand for EGFR stimulation (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to attach overnight.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).

-

Stimulate the cells with a ligand like EGF for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against the phosphorylated form of the target receptor.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the receptor.

Experimental Workflow Visualization

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized inhibitor of EGFR and ErbB2 tyrosine kinases. Its mechanism of action involves the direct inhibition of receptor autophosphorylation, leading to the suppression of key downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other tyrosine kinase inhibitors. A thorough understanding of its mechanism is crucial for its application as a research tool and for the potential development of more potent and selective therapeutic agents targeting the ErbB family of receptors.

References

Tyrphostin AG 528: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Methodologies Associated with Tyrphostin AG 528

Introduction

This compound, also known as Tyrphostin B66, is a member of the tyrphostin family of compounds, which are recognized as inhibitors of protein tyrosine kinases (PTKs).[1][2] This synthetic, low-molecular-weight compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the ErbB2/HER2 receptor tyrosine kinases.[3][4][5] Due to the critical role of these kinases in cell proliferation and survival, and their dysregulation in various cancers, this compound has been investigated for its potential as an anticancer agent.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a benzylidenemalononitrile derivative. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(3',4'-Dihydroxybenzylidenecyanoacetyl)indoline |

| Synonyms | Tyrphostin B66, AG 528 |

| Molecular Formula | C₁₈H₁₄N₂O₃ |

| Molecular Weight | 306.32 g/mol |

| CAS Number | 133550-49-9 |

Mechanism of Action

This compound functions as a competitive inhibitor at the substrate-binding site of protein tyrosine kinases, although some tyrphostins have also been shown to compete with ATP. By occupying this site, it blocks the phosphorylation of tyrosine residues on target proteins, thereby inhibiting the downstream signaling cascades that regulate cell growth, proliferation, and survival. The primary targets of this compound are EGFR (HER1) and ErbB2 (HER2).[1][3][5]

Quantitative Data

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

| Target Enzyme | IC50 Value (µM) | Assay Type |

| EGFR | 4.9 | Cell-free assay |

| ErbB2/HER2 | 2.1 | Cell-free assay |

Signaling Pathways

This compound primarily inhibits the signaling pathways mediated by EGFR and HER2. Upon ligand binding (for EGFR) or through overexpression-induced dimerization (for HER2), these receptors undergo autophosphorylation on specific tyrosine residues. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Both pathways are crucial for cell proliferation, survival, and differentiation. By inhibiting the initial autophosphorylation event, this compound effectively blocks these downstream signals.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the activity of tyrosine kinase inhibitors like this compound.

In Vitro EGFR/HER2 Kinase Activity Assay (Cell-Free)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR and HER2 kinases.

Materials:

-

Recombinant human EGFR or HER2 kinase

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)

-

96-well microplates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 96-well plate, add the assay buffer, the substrate, and the this compound solution.

-

Add the recombinant EGFR or HER2 kinase to initiate the reaction.

-

Add ATP to start the phosphorylation reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the kinase activity.

-

Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Cell-Based Receptor Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of EGFR or HER2 in a cellular context.

Materials:

-

Cancer cell line overexpressing EGFR or HER2 (e.g., A431 for EGFR, SK-BR-3 for HER2)

-

Cell culture medium and supplements

-

This compound

-

Ligand for stimulation (e.g., EGF for EGFR)

-

Lysis buffer

-

Antibodies: anti-phospho-EGFR/HER2 and anti-total-EGFR/HER2

-

Western blotting or ELISA reagents

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for several hours.

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Stimulate the cells with a specific ligand (e.g., EGF) to induce receptor autophosphorylation (not required for overexpressed HER2).

-

Lyse the cells and collect the protein extracts.

-

Determine the levels of phosphorylated and total EGFR/HER2 using Western blotting or ELISA.

-

Quantify the band intensities or absorbance values and calculate the percentage of inhibition of phosphorylation at each concentration of this compound to determine the IC50.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a tyrosine kinase inhibitor like this compound.

References

- 1. Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. selleckchem.com [selleckchem.com]

Tyrphostin AG 528: A Technical Guide to its Inhibition of ErbB2/HER2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory activity of Tyrphostin AG 528 against the ErbB2/HER2 receptor tyrosine kinase. This document details the quantitative inhibitory data, a representative experimental protocol for determining inhibitory concentration, and a visualization of the pertinent signaling pathway and experimental workflow.

Quantitative Inhibitory Data

This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, with significant activity against ErbB2/HER2. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The IC50 value for this compound against ErbB2/HER2 is 2.1 µM.[1][2] For comparative purposes, its activity against EGFR is also presented, with an IC50 of 4.9 µM.[1][2]

The following table summarizes the IC50 values of this compound and other common kinase inhibitors against ErbB2/HER2 and EGFR. This data is crucial for researchers evaluating the compound's potency and selectivity.

| Compound | Target | IC50 Value | Assay Type |

| This compound | ErbB2/HER2 | 2.1 µM | Cell-free assay |

| This compound | EGFR | 4.9 µM | Cell-free assay |

| Lapatinib | ErbB2/HER2 | 13 nM | Cell-free assay |

| Lapatinib | EGFR | 3 nM | Cell-free assay |

| Gefitinib | ErbB2/HER2 | >10 µM | Cell-based assay |

| Gefitinib | EGFR | 13.06 nM - 77.26 nM | Cell-based assay |

| Erlotinib | ErbB2/HER2 | 1.89 µM | Cell-based assay |

| Erlotinib | EGFR | 2 nM | Cell-free assay |

Experimental Protocol: In Vitro Kinase Inhibition Assay for ErbB2/HER2

The following is a representative, detailed protocol for determining the IC50 value of a compound such as this compound against ErbB2/HER2 using a cell-free in vitro kinase assay. This protocol is synthesized from established methodologies for ErbB2 kinase activity assessment.

2.1 Materials and Reagents

-

Recombinant human ErbB2/HER2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., Poly(Glu, Tyr) 4:1 or a specific biotinylated peptide substrate)

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitor)

-

DMSO (Dimethyl sulfoxide) for inhibitor dilution

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or radiolabeled [γ-32P]ATP with appropriate scintillation counting equipment)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader (Luminometer or Scintillation counter)

2.2 Experimental Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in kinase buffer to achieve a range of desired concentrations for the dose-response curve.

-

-

Kinase Reaction Setup:

-

In a microplate, add the following components in order:

-

Kinase buffer

-

Test inhibitor at various concentrations (including a DMSO-only control).

-

Recombinant ErbB2/HER2 kinase.

-

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

The final concentration of ATP should be at or near its Km for ErbB2/HER2 to ensure competitive inhibition can be accurately measured.

-

-

Incubation:

-

Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

-

-

Detection of Kinase Activity:

-

For ADP-Glo™ Assay:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

-

-

For Radiometric Assay:

-

Stop the reaction by adding a solution like 3% phosphoric acid.

-

Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

-

Wash the membrane to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all measurements.

-

Normalize the data by setting the activity of the DMSO control (no inhibitor) to 100%.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Visualizations: Signaling Pathway and Experimental Workflow

3.1 ErbB2/HER2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the major signaling cascades downstream of ErbB2/HER2 activation and the point of inhibition by this compound. ErbB2/HER2, upon dimerization, activates its intrinsic tyrosine kinase activity, leading to the phosphorylation of downstream signaling molecules. This initiates cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor at the kinase domain of ErbB2/HER2, thereby blocking these downstream signals.

Caption: ErbB2/HER2 signaling and inhibition by this compound.

3.2 Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical experimental workflow for determining the IC50 value of an inhibitor against a target kinase.

Caption: Generalized workflow for IC50 determination of a kinase inhibitor.

References

Tyrphostin B66 (AG 528): A Technical Guide to its Mechanism as an EGFR and ErbB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyrphostin B66, also known as AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and development efforts in oncology and related fields.

Core Concepts: Tyrphostin B66 as a Synonym for AG 528

Tyrphostin B66 is chemically and functionally identical to AG 528.[1][2][3][4] This compound belongs to the tyrphostin family of protein tyrosine kinase inhibitors.[1] It is recognized for its role as an anticancer agent due to its inhibitory action on key signaling proteins.[1][2]

Mechanism of Action: Inhibition of EGFR and ErbB2

AG 528 functions as a potent inhibitor of both Epidermal Growth Factor Receptor (EGFR) and the human epidermal growth factor receptor 2 (ErbB2, also known as HER2).[1][2] These receptor tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of EGFR and ErbB2 signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention. AG 528 exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of these receptors, thereby blocking their autophosphorylation and subsequent activation of downstream signaling cascades.

Quantitative Data Summary

The inhibitory potency of AG 528 against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values from cell-free assays are summarized in the table below.

| Target | Assay Type | IC50 (µM) |

| EGFR | Cell-free | 4.9[1][2][5][6] |

| ErbB2/HER2 | Cell-free | 2.1[1][2][5][6] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR/ErbB2 signaling pathway and the point of inhibition by Tyrphostin B66 (AG 528).

Caption: EGFR/ErbB2 signaling pathway and inhibition by AG 528.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Tyrphostin B66 (AG 528).

Western Blot for EGFR Phosphorylation

This protocol is used to determine the effect of AG 528 on the phosphorylation status of EGFR in cultured cells.

Experimental Workflow:

Caption: Western blot workflow for p-EGFR analysis.

Methodology:

-

Cell Culture and Treatment:

-

Seed EGFR-expressing cells (e.g., A431) in 6-well plates and culture to 70-80% confluency.

-

Optional: Serum-starve cells for 16-24 hours to reduce basal EGFR phosphorylation.

-

Pre-treat cells with varying concentrations of AG 528 (dissolved in DMSO) for 1-4 hours. Include a vehicle control (DMSO).

-

Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[7]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA protein assay.[7]

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins (20-30 µg per lane) on a 4-20% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.[8]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[7][9]

-

In Vitro Kinase Assay (EGFR/ErbB2)

This assay measures the direct inhibitory effect of AG 528 on the kinase activity of purified EGFR or ErbB2.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant human EGFR or ErbB2 kinase, a suitable buffer (e.g., Tris buffer pH 7.5), and a peptide substrate (e.g., poly(Glu, Tyr) 4:1).[10]

-

Add varying concentrations of AG 528 or a vehicle control to the reaction mixture.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM) and [γ-³²P]ATP.[10]

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection and Quantification:

-

Stop the reaction by adding a solution like 3% phosphoric acid.[10]

-

Spot the reaction mixture onto filter paper and wash to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine the level of substrate phosphorylation.

-

Alternatively, a non-radioactive method such as ADP-Glo™ Kinase Assay can be used, which measures ADP formation as an indicator of kinase activity.[11][12]

-

Cell Viability Assay

This assay assesses the effect of AG 528 on the proliferation and viability of cancer cell lines.

Methodology (MTT Assay):

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of AG 528 for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

Note: Other cell viability assays such as MTS or resazurin-based assays can also be employed, offering advantages in terms of solubility of the product and simplified protocols.[13][14]

Conclusion

Tyrphostin B66 (AG 528) is a well-characterized inhibitor of EGFR and ErbB2 tyrosine kinases. Its ability to block the autophosphorylation of these receptors and inhibit downstream signaling pathways underlies its potential as an anticancer agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound. The provided diagrams serve as a visual aid to understand its mechanism of action and the experimental procedures involved in its characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. medkoo.com [medkoo.com]

- 5. Tyrphostin AG 528 (Tyrphostin B66) | EGFR抑制剂 | MCE [medchemexpress.cn]

- 6. file.glpbio.com [file.glpbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. promega.com [promega.com]

- 12. promega.com.cn [promega.com.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

Tyrphostin AG 528: A Technical Guide for Researchers

Introduction: Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived small molecule inhibitor of protein tyrosine kinases.[1][2] It is a member of the tyrphostin family of compounds, which are known for their ability to compete with ATP at the catalytic domain of various tyrosine kinases. Primarily recognized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2, this compound serves as a valuable tool in cancer research and the study of signal transduction pathways.[3][4][5] This technical guide provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental methodologies for its application in a research setting.

Chemical and Physical Properties

This compound is a solid, crystalline powder with a defined molecular structure and weight.[1][6] Its solubility profile necessitates the use of organic solvents for the preparation of stock solutions.[2][3][6]

| Property | Value | Citation(s) |

| Molecular Formula | C₁₈H₁₄N₂O₃ | [1][2][7] |

| Molecular Weight | 306.32 g/mol | [1][2][3] |

| CAS Number | 133550-49-9 | [1][2][3] |

| IUPAC Name | N-(3′,4′-Dihydroxybenzylidenecyanoacetyl)indoline | [1] |

| Synonyms | Tyrphostin B66, AG 528 | [1][2][3] |

| Appearance | Solid powder, Crystalline solid | [1][6] |

| Purity | >98% | [1][6] |

| Solubility | DMSO: 20-61 mg/mL | [2][3][5][6] |

| DMF: 25 mg/mL | [6] | |

| Ethanol: 1-5 mg/mL | [2][6] | |

| Water: <1 mg/mL (practically insoluble) | [2][3] | |

| Storage (Solid) | Short-term (weeks): 0-4°C, dark; Long-term (years): -20°C | [1][2][3] |

| Storage (In Solution) | Short-term (weeks): 0-4°C; Long-term (months): -20°C or -80°C | [1][2][3] |

Biological Activity and Potency

This compound exhibits inhibitory activity against several protein kinases, with the most pronounced effects on the ErbB family of receptors.[3][4][6][8] Its potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

| Target/Process | IC₅₀ Value | Citation(s) |

| ErbB2/HER2 (Cell-free assay) | 2.1 µM | [2][3][4][5][8] |

| Pantothenate Kinase 3 (PanK3) | 3.0 µM | [6] |

| EGFR (Cell-free assay) | 4.9 µM | [2][3][4][5][8] |

| EGFR (Autophosphorylation inhibition) | 12 µM | [6] |

| EGF-dependent proliferation (HER14 cells) | 25 µM | [6] |

Mechanism of Action: Inhibition of EGFR/ErbB2 Signaling

This compound functions as an ATP-competitive inhibitor of the EGFR and ErbB2 tyrosine kinase domains. The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization (either homodimerization with another EGFR or heterodimerization with ErbB2). This dimerization activates the intracellular kinase domains, leading to trans-autophosphorylation of specific tyrosine residues. These phosphorylated sites then act as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate cellular processes such as proliferation, survival, and migration. This compound prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.

Experimental Protocols

The following sections outline representative methodologies for assessing the inhibitory activity of this compound.

In Vitro EGFR/ErbB2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified EGFR or ErbB2 in a cell-free system. The principle involves measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

Reconstitute recombinant human EGFR or ErbB2 enzyme to a working concentration.

-

Prepare a solution of a specific tyrosine kinase substrate peptide.

-

Prepare ATP solution (e.g., 1 mM).

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in the kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate peptide, and varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Luminescence-based ADP detection: Measure the amount of ADP produced, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).

-

ELISA: Use a phosphotyrosine-specific antibody to detect the phosphorylated substrate captured on the plate.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based EGF-Dependent Proliferation Assay

This assay measures the ability of this compound to inhibit cell proliferation that is specifically driven by EGF stimulation.

Methodology:

-

Cell Culture:

-

Culture an EGF-responsive cell line (e.g., HER14, A431, or primary keratinocytes) in appropriate growth medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Serum Starvation and Treatment:

-

Synchronize the cells by incubating them in a low-serum or serum-free medium for 12-24 hours.

-

Treat the cells with serial dilutions of this compound for a short pre-incubation period (e.g., 1-2 hours).

-

Stimulate the cells with a predetermined optimal concentration of EGF. Include non-stimulated and vehicle-only controls.

-

-

Incubation:

-

Incubate the cells for a period that allows for cell division (e.g., 48-72 hours).

-

-

Proliferation Measurement:

-

Quantify cell viability/proliferation using a suitable method:

-

MTT Assay: Add MTT reagent to each well, incubate to allow for formazan crystal formation, then solubilize the crystals with DMSO and measure absorbance at ~570 nm.

-

[³H]-Thymidine Incorporation: Add radiolabeled thymidine to the medium for the final few hours of incubation, then harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

-

Data Analysis:

-

Normalize the data to the EGF-stimulated control and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC₅₀.

-

In Vitro Pantothenate Kinase 3 (PanK3) Inhibition Assay

This assay is designed to measure the inhibition of PanK3, an enzyme involved in the biosynthesis of coenzyme A.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer suitable for PanK3 activity.

-

Purify recombinant PanK3 enzyme.

-

Prepare a solution of ATP and radiolabeled [¹⁴C]-pantothenate.

-

Prepare serial dilutions of this compound.

-

-

Enzymatic Reaction:

-

Combine the PanK3 enzyme, assay buffer, and varying concentrations of this compound in reaction tubes.

-

Initiate the reaction by adding the ATP/[¹⁴C]-pantothenate mixture.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Separation and Detection:

-

Stop the reaction (e.g., by heating or adding acid).

-

Separate the product, [¹⁴C]-phosphopantothenate, from the unreacted [¹⁴C]-pantothenate substrate. This is often achieved using anion-exchange chromatography or thin-layer chromatography (TLC).

-

Quantify the amount of radioactive product formed using a scintillation counter.

-

-

Data Analysis:

-

Determine the rate of product formation for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value by plotting the data on a dose-response curve.

-

References

- 1. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

Tyrphostin AG 528: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Tyrphostin AG 528, a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases. This guide covers its fundamental properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Properties of this compound

This compound, also known as Tyrphostin B66, is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 306.32 g/mol | [1][2][3] |

| Chemical Formula | C₁₈H₁₄N₂O₃ | [1][2][3] |

| CAS Number | 133550-49-9 | [2][3] |

| IUPAC Name | N-(3′,4′-Dihydroxybenzylidenecyanoacetyl)indoline | [2] |

| Synonyms | Tyrphostin B66, AG 528 | [2] |

| Solubility | Soluble in DMSO | [2][4] |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor at the ATP-binding site of the intracellular tyrosine kinase domain of both the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][5] This inhibition blocks the autophosphorylation of the receptors, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, and migration.[1][6]

The inhibitory potency of this compound has been quantified with the following IC₅₀ values:

| Target | IC₅₀ Value | Assay Condition | Citations |

| EGFR | 4.9 µM | Cell-free assay | [1] |

| ErbB2/HER2 | 2.1 µM | Cell-free assay | [1] |

| EGF-dependent proliferation of HER14 cells | 25 µM | Cell-based assay | [6] |

By blocking EGFR and ErbB2 signaling, this compound exhibits anti-proliferative and pro-apoptotic effects in cancer cells that overexpress these receptors, making it a valuable tool for cancer research.[1][5]

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a complex network that plays a pivotal role in normal cell physiology and is often dysregulated in cancer.[7][8] Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase activity, leading to the phosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7][9] These pathways ultimately control fundamental cellular processes such as proliferation, survival, and differentiation.[8][9] this compound intervenes at the initial stage of this cascade by preventing receptor autophosphorylation.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from various research sources.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies evaluating the anti-proliferative effects of tyrphostin compounds on cancer cell lines.

1. Cell Seeding:

-

Culture cancer cells (e.g., MDA-MB-231 or MCF-7 breast cancer cells) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Treatment with this compound:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

On the day of treatment, dilute the stock solution to the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM) in fresh culture medium.

-

Replace the existing medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control group treated with an equivalent concentration of DMSO (e.g., 0.1%).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

-

After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of EGFR and downstream signaling proteins like ERK and AKT.

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow them to 70-80% confluency.

-

Serum-starve the cells for 24 hours to reduce basal levels of receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor such as EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation. Include an unstimulated control.

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. A housekeeping protein like GAPDH or β-actin should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system or X-ray film.

-

Quantify the band intensities using densitometry software.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on EGFR or ErbB2 kinase activity.

1. Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer (e.g., containing HEPES, MnCl₂, MgCl₂, and DTT), a specific peptide substrate for EGFR or ErbB2, and purified recombinant EGFR or ErbB2 enzyme.

-

Add this compound at various concentrations. Include a no-inhibitor control.

2. Kinase Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for non-radioactive methods).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

3. Reaction Termination and Detection:

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

For radioactive assays, wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., using fluorescence or luminescence), follow the manufacturer's instructions for the specific assay kit to measure kinase activity.

4. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Caption: Experimental Workflow for this compound Evaluation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. clinpgx.org [clinpgx.org]

Tyrphostin AG 528: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived protein tyrosine kinase inhibitor. It is recognized for its potent inhibitory effects on key drivers of oncogenesis, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). By competitively binding to the ATP-binding sites of these receptor tyrosine kinases (RTKs), this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and migration. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Core Mechanism of Action

This compound functions as a direct inhibitor of EGFR and ErbB2, two members of the ErbB family of receptor tyrosine kinases.[1][2][3] Overexpression or constitutive activation of these receptors is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression. The inhibitory activity of this compound is characterized by its half-maximal inhibitory concentrations (IC50), which quantify the concentration of the inhibitor required to reduce the activity of the enzyme by half.

Quantitative Inhibition Data

| Target | IC50 Value | Assay Type | Reference |

| EGFR | 4.9 µM | Cell-free assay | [1][3] |

| ErbB2 (HER2) | 2.1 µM | Cell-free assay | [1][3] |

Downstream Signaling Pathways

The inhibition of EGFR and ErbB2 by this compound has profound effects on a multitude of downstream signaling pathways. While direct experimental data for this compound on all subsequent pathways is not extensively available, the consequences of EGFR and ErbB2 blockade are well-characterized. The following sections detail the key pathways affected, with inferences drawn from the known functions of EGFR/ErbB2 and studies involving similar tyrphostin compounds.

The JAK/STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for cytokine and growth factor receptors. EGFR activation can lead to the phosphorylation and activation of STAT proteins, particularly STAT3. Constitutive STAT3 activation is a known oncogenic driver, promoting cell proliferation and survival.

While direct studies on this compound's effect on STAT3 are not prevalent, the related tyrphostin, AG490, has been demonstrated to inhibit the constitutive activation of STAT3. Given that this compound targets an upstream activator of STAT3 (EGFR), it is highly probable that it also leads to a reduction in STAT3 phosphorylation and its subsequent downstream effects.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Activation of EGFR and ErbB2 leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt.

Studies on the related tyrphostin, AG-879, have shown that it effectively decreases the activation (phosphorylation) of Akt. By inhibiting the upstream receptors EGFR and ErbB2, this compound is expected to suppress the PI3K/Akt signaling cascade, thereby promoting apoptosis and inhibiting cell proliferation.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route downstream of EGFR and ErbB2, playing a key role in cell proliferation, differentiation, and survival. Activation of EGFR/ErbB2 initiates a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK.

Inhibition of EGFR by this compound is expected to block the activation of this entire cascade, leading to a decrease in phosphorylated ERK and a subsequent reduction in the transcription of genes involved in cell cycle progression.

Experimental Protocols

The investigation of this compound's effects on downstream signaling pathways typically involves a series of in vitro experiments. A generalized workflow for such an investigation is outlined below.

General Experimental Workflow

Detailed Methodologies

1. Cell Culture and Treatment:

-

Cancer cell lines with known EGFR or ErbB2 expression (e.g., A431, SK-BR-3) are cultured in appropriate media.

-

Cells are seeded and allowed to adhere overnight.

-

A stock solution of this compound is prepared in DMSO.

-

Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration.

2. Western Blotting:

-

Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a Bradford or BCA assay.

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound is a potent inhibitor of EGFR and ErbB2, key drivers in many cancers. Its mechanism of action directly leads to the suppression of critical downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK cascades. This comprehensive inhibition of pro-survival and pro-proliferative signaling makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development. Further research is warranted to fully elucidate the specific quantitative effects of this compound on each downstream signaling component and to explore its efficacy in various cancer models.

References

The Role of Tyrphostin AG 528 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived protein tyrosine kinase inhibitor (PTKI) that has garnered attention in cancer research for its targeted activity against key oncogenic signaling pathways. As a member of the tyrphostin family of compounds, AG 528 functions as an ATP-competitive inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2] Dysregulation of these receptor tyrosine kinases is a well-established driver of tumorigenesis, promoting uncontrolled cell proliferation, survival, and metastasis in a variety of human cancers. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with the study of this compound in the context of cancer research.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the autophosphorylation of EGFR and ErbB2, a critical step in the activation of downstream signaling cascades.[1][2] By binding to the ATP-binding pocket of the kinase domain, AG 528 prevents the transfer of phosphate groups to tyrosine residues on the receptor, thereby blocking the recruitment and activation of downstream signaling proteins. The primary signaling pathways affected by this compound are the EGFR and ErbB2 pathways. While its direct interaction with the JAK/STAT pathway is less characterized, the interconnectedness of cellular signaling suggests potential cross-talk and indirect effects on this pathway, which is a known modulator of cancer cell proliferation and survival.

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary targets. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (μM) | Assay Type | Reference |

| EGFR | 4.9 | Cell-free assay | [1][2] |

| ErbB2 (HER2) | 2.1 | Cell-free assay | [1][2] |

Note: Comprehensive dose-response data and IC50 values for a wide range of specific cancer cell lines are not extensively available in the public domain for this compound.

Signaling Pathways

The signaling cascades primarily disrupted by this compound are pivotal in cancer progression.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, the following are generalized, best-practice methodologies for key assays used to characterize the effects of tyrosine kinase inhibitors like AG 528.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: For MTT assays, solubilize the formazan crystals with a solubilizing agent. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of target proteins like EGFR and STAT3 following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-STAT3, STAT3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cancer cells treated with this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.

Experimental Workflow Visualization

Conclusion

This compound is a valuable research tool for investigating the roles of EGFR and ErbB2 signaling in cancer. Its inhibitory action on these key oncogenic drivers provides a basis for studying the downstream consequences on cell proliferation, survival, and apoptosis. While specific quantitative data and detailed experimental protocols for this compound are not as abundant as for other inhibitors, the methodologies outlined in this guide provide a robust framework for its characterization. Further research is warranted to fully elucidate its efficacy in various cancer models, its precise impact on interconnected signaling networks such as the JAK/STAT pathway, and its potential for in vivo applications. The continued study of this compound and related compounds will undoubtedly contribute to a deeper understanding of cancer biology and the development of novel therapeutic strategies.

References

Tyrphostin AG 528: A Technical Guide to its Interaction with the JAK/STAT Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG 528 is a potent, cell-permeable inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. While not a direct inhibitor of the Janus kinase (JAK) family, its activity significantly impacts the JAK/STAT signaling cascade through the intricate crosstalk between the EGFR/ErbB2 and JAK/STAT pathways. This guide provides an in-depth technical overview of this compound, its mechanism of action, and its indirect influence on JAK/STAT signaling. Detailed experimental protocols for assessing its activity and quantitative data are presented to support further research and drug development efforts.

Introduction to this compound

This compound, also known as Tyrphostin B66, belongs to the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors.[1] It functions as an ATP-competitive inhibitor, targeting the kinase domains of EGFR and ErbB2.[1] Dysregulation of these receptor tyrosine kinases is a hallmark of various cancers, making them critical targets for therapeutic intervention.

Mechanism of Action: Direct Inhibition of EGFR and ErbB2

The primary mechanism of action of this compound is the direct inhibition of EGFR (also known as ErbB1 or HER1) and ErbB2 (also known as HER2/neu).[1] Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its cytoplasmic domain.[2] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the RAS/RAF/MAPK and PI3K/AKT pathways that drive cellular proliferation, survival, and differentiation.[3]

This compound competes with ATP for binding to the catalytic kinase domain of EGFR and ErbB2, thereby preventing this autophosphorylation and blocking the subsequent activation of downstream signaling pathways.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets has been determined in cell-free assays.

| Target Kinase | IC50 Value (µM) |

| EGFR | 4.9[1] |

| ErbB2 (HER2) | 2.1[1] |

The JAK/STAT Pathway: An Overview

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. The pathway consists of three main components: a receptor, JAKs, and STATs. Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression.

Indirect Modulation of the JAK/STAT Pathway by this compound

Current evidence does not support the direct inhibition of JAK family kinases by this compound. However, a significant body of research demonstrates substantial crosstalk between the EGFR and JAK/STAT signaling pathways.[4][5] Activation of EGFR can lead to the phosphorylation and activation of STATs, particularly STAT3, through both JAK-dependent and JAK-independent mechanisms.[6][7] One of the key indirect mechanisms involves the EGFR-mediated induction of cytokines, such as Interleukin-6 (IL-6), which then activate the JAK/STAT pathway in an autocrine or paracrine manner.[4][5]

By inhibiting EGFR, this compound can attenuate this downstream activation of the JAK/STAT pathway. This indirect regulation is a crucial aspect of its broader anti-cancer activity.

Signaling Pathway Diagram

Caption: Indirect inhibition of the JAK/STAT pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (EGFR/ErbB2)

This protocol is designed to determine the IC50 value of this compound against purified EGFR or ErbB2 kinases.

Materials:

-

Recombinant human EGFR or ErbB2 kinase (active)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radioactive assay)

-

Scintillation counter or plate reader for non-radioactive detection method

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer

-

Diluted this compound or DMSO (for control)

-

Recombinant kinase (pre-diluted in kinase buffer)

-

Substrate peptide

-

-

Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection (Radioactive Method):

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Western Blot for STAT3 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of STAT3 in a relevant cancer cell line (e.g., A431, which overexpresses EGFR).

Materials:

-

A431 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

EGF

-

Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-EGFR (Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate A431 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total STAT3, phospho-EGFR, total EGFR, and the loading control to ensure equal loading and to assess the direct effect on EGFR phosphorylation.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels and the loading control.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's inhibitory activity.

Conclusion

This compound is a valuable research tool for investigating signaling pathways driven by EGFR and ErbB2. While its primary targets are these receptor tyrosine kinases, its inhibitory action has significant downstream consequences, including the attenuation of the JAK/STAT pathway. This indirect modulation underscores the complexity of cellular signaling networks and highlights the potential for broader therapeutic effects of targeted kinase inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the multifaceted activities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. clinpgx.org [clinpgx.org]

- 4. Cross talk of signals between EGFR and IL-6R through JAK2/STAT3 mediate epithelial-mesenchymal transition in ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross talk of signals between EGFR and IL-6R through JAK2/STAT3 mediate epithelial–mesenchymal transition in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR-induced cell migration is mediated predominantly by the JAK-STAT pathway in primary esophageal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tyrphostin AG 528: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases, demonstrating significant activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2] As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research and the development of targeted therapies. Dysregulation of the EGFR/ErbB2 signaling pathways is a hallmark of numerous malignancies, making inhibitors like this compound critical for investigating the mechanisms of cancer cell proliferation, survival, and metastasis. This document provides detailed application notes and experimental protocols for the use of this compound in a preclinical research setting.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of both EGFR and ErbB2. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptors, a critical step in the activation of downstream signaling cascades. The primary signaling pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are central to cell cycle progression, proliferation, and survival. There is also evidence to suggest that tyrphostins can modulate the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (µM) | Assay Type |

| EGFR | 4.9 | Cell-free assay |

| ErbB2 | 2.1 | Cell-free assay |

Data sourced from multiple suppliers and publications.[1][2]